2-(Aminomethyl)-4-(methylthio)phenol
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Overview
Description
2-(Aminomethyl)-4-(methylsulfanyl)phenol is an organic compound characterized by the presence of an aminomethyl group (-CH2NH2) and a methylsulfanyl group (-SCH3) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-4-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor.
Industrial Production Methods
Industrial production of phenols, including derivatives like 2-(aminomethyl)-4-(methylsulfanyl)phenol, often involves large-scale processes such as the Dow process or the air oxidation of cumene . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron in hydrochloric acid.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated phenol derivatives.
Scientific Research Applications
2-(Aminomethyl)-4-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-4-(methylsulfanyl)phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)phenol: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.
2-(Aminomethyl)phenol:
4-(Aminomethyl)phenol: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
Uniqueness
2-(Aminomethyl)-4-(methylsulfanyl)phenol is unique due to the presence of both the aminomethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(aminomethyl)-4-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,5,9H2,1H3 |
InChI Key |
QNWNAFDJOVSSLX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)CN |
Origin of Product |
United States |
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